2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid is a self-assembly of N- and C-protected tetrapeptide. It is a protease cleavable linker used for the antibody-drug conjugate (ADC). The compound has a molecular formula of C22H29F3N4O9 and a molecular weight of 550.48.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In industrial settings, the production of Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the peptide structure.
Substitution: Substitution reactions can occur at specific sites within the peptide sequence.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of such bonds.
Scientific Research Applications
Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a linker in the development of complex molecules.
Biology: The compound is utilized in the study of protease activity and protein interactions.
Medicine: It serves as a linker in antibody-drug conjugates, which are used in targeted cancer therapies.
Industry: Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid is employed in the production of various biopharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid involves its role as a protease cleavable linker. When used in antibody-drug conjugates, the compound facilitates the release of the drug payload upon cleavage by specific proteases. This targeted release enhances the efficacy and reduces the side effects of the therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Gly-Phe-Gly-OH: The non-trifluoroacetic acid version of the compound.
Boc-Gly-Gly-Phe-Gly-NH2: An amide variant of the compound.
Boc-Gly-Gly-Phe-Gly-OMe: A methyl ester variant of the compound.
Uniqueness
Boc-Gly-Gly-Phe-Gly-OH trifluoroacetic acid is unique due to its trifluoroacetic acid component, which enhances its solubility and stability. This makes it particularly suitable for use in antibody-drug conjugates and other applications requiring high stability and solubility.
Properties
IUPAC Name |
2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7.C2HF3O2/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13;3-2(4,5)1(6)7/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28);(H,6,7)/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCXUMYQOKOAGZ-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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